molecular formula C17H17N3O B11847365 2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one

2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one

Cat. No.: B11847365
M. Wt: 279.34 g/mol
InChI Key: PIXCIXGCGRRUCQ-UHFFFAOYSA-N
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Description

2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one is a complex organic compound with a unique structure that combines a cyclohexadiene ring with an imidazoquinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the cyclohexadiene ring followed by the construction of the imidazoquinazolinone core. The reaction conditions often require the use of inert atmospheres, such as argon or nitrogen, to prevent oxidation and other side reactions .

Industrial Production Methods

These include the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the desired product’s quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.

    Industry: The compound’s properties make it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclohexa-1,3-dien-1-ylmethyl)-1,2-dihydroimidazo[5,1-b]quinazolin-9(4H)-one is unique due to its combination of a cyclohexadiene ring with an imidazoquinazolinone core. This structural feature provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-(cyclohexa-1,3-dien-1-ylmethyl)-1,4-dihydroimidazo[5,1-b]quinazolin-9-one

InChI

InChI=1S/C17H17N3O/c21-17-14-8-4-5-9-15(14)18-16-11-19(12-20(16)17)10-13-6-2-1-3-7-13/h1-2,4-6,8-9,11,18H,3,7,10,12H2

InChI Key

PIXCIXGCGRRUCQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC=C1)CN2CN3C(=C2)NC4=CC=CC=C4C3=O

Origin of Product

United States

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